![molecular formula C17H18N6O2 B2854006 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-75-2](/img/structure/B2854006.png)
3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its PubChem CID 71794124 , is a complex organic molecule with the molecular formula C17H18N6O2 . It is characterized by a pyrimido[4,5-d]pyrimidine core structure, which is a bicyclic system consisting of two fused pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a cyclopentyl group, a pyridin-2-ylmethylamino group, and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core . The exact 3D conformer and 2D structure can be found in the PubChem database .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimido[4,5-d]pyrimidines are known to participate in a variety of chemical reactions, including those involving the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.4 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 100 Ų, and it has a rotatable bond count of 4 .科学研究应用
Anticancer Therapeutics
Pyridopyrimidine derivatives have been extensively studied for their potential as anticancer agents. The structural similarity of 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to other compounds with known therapeutic benefits suggests its potential application in targeting cancer cells. For example, palbociclib, a drug developed by Pfizer, is a pyridopyrimidine derivative used in the treatment of breast cancer . This indicates that our compound could be explored for similar applications, particularly in cancers where pyridopyrimidine derivatives have shown efficacy.
Rheumatoid Arthritis
Compounds with a pyridopyrimidine core have shown potential activity against rheumatoid arthritis . Given the structural features of 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione , it could be hypothesized that this compound may also possess anti-inflammatory properties that could be beneficial in the treatment of rheumatoid arthritis and related inflammatory disorders.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is implicated in various diseases, including cancer. Pyridopyrimidine derivatives have been identified as tyrosine kinase inhibitors . Therefore, the compound could be researched for its potential to inhibit tyrosine kinase activity, which would be valuable in the treatment of diseases associated with tyrosine kinase dysregulation.
Antimicrobial Activity
The pyridopyrimidine moiety is known to exhibit antimicrobial properties . This suggests that 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione could be a candidate for the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens.
Analgesic and Anti-inflammatory Applications
Pyridopyrimidine derivatives have been reported to possess analgesic and anti-inflammatory activities . This compound could be explored for its potential use as a pain reliever and an anti-inflammatory agent, which could be particularly useful in chronic pain management and inflammatory conditions.
Cardiovascular Disease
Some pyridopyrimidine derivatives have shown hypotensive effects, which could be beneficial in the management of cardiovascular diseases . The compound 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may have similar properties and could be investigated for its potential application in treating hypertension and other cardiovascular conditions.
未来方向
属性
IUPAC Name |
6-cyclopentyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15-13-10-20-16(19-9-11-5-3-4-8-18-11)21-14(13)22-17(25)23(15)12-6-1-2-7-12/h3-5,8,10,12H,1-2,6-7,9H2,(H2,19,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMEBPJJFHVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

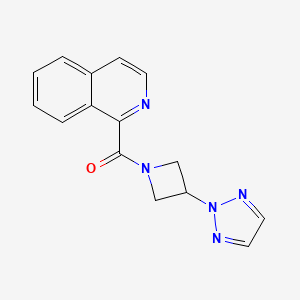
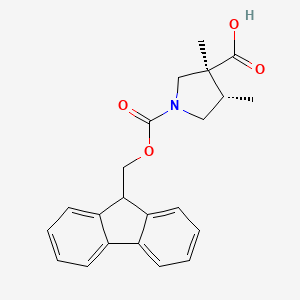
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)
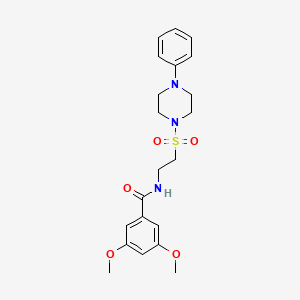

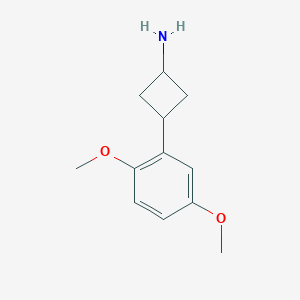
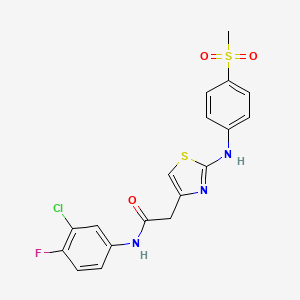
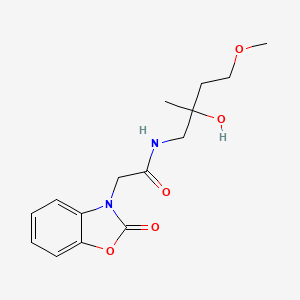
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)